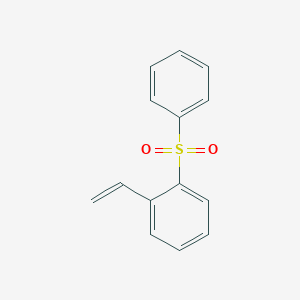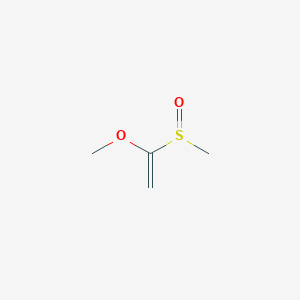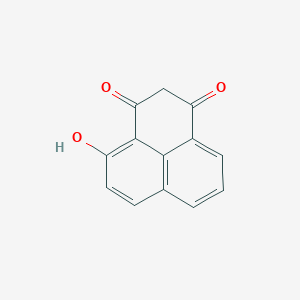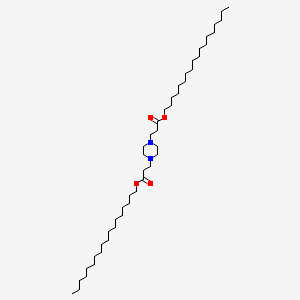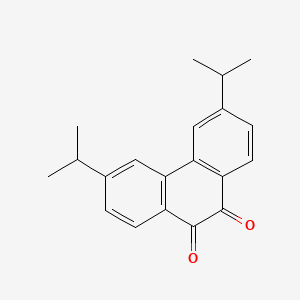
3,6-Di(propan-2-yl)phenanthrene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di(propan-2-yl)phenanthrene-9,10-dione, also known as 3,6-diisopropylphenanthrenequinone, is a chemical compound with the molecular formula C20H20O2 and a molecular weight of 292.37 g/mol . This compound is a derivative of phenanthrenequinone, a quinone derivative of a polycyclic aromatic hydrocarbon .
Méthodes De Préparation
The synthesis of 3,6-Di(propan-2-yl)phenanthrene-9,10-dione can be achieved through various synthetic routes. One common method involves the oxidation of phenanthrene derivatives using chromic acid . The reaction conditions typically include a controlled temperature and the presence of an oxidizing agent. Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3,6-Di(propan-2-yl)phenanthrene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include chromic acid for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,6-Di(propan-2-yl)phenanthrene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s quinone structure makes it useful in studies related to electron transfer and redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,6-Di(propan-2-yl)phenanthrene-9,10-dione involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating various biochemical processes. Its molecular targets include enzymes involved in redox reactions, and it can influence pathways related to oxidative stress and cellular respiration .
Comparaison Avec Des Composés Similaires
3,6-Di(propan-2-yl)phenanthrene-9,10-dione can be compared with other similar compounds such as:
Phenanthrenequinone: A simpler quinone derivative with similar redox properties.
9,10-Phenanthraquinone: Another quinone derivative with a similar structure but different substituents.
Phenazine: A nitrogen-containing heterocyclic compound with diverse biological activities
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and applications.
Propriétés
Numéro CAS |
108744-18-9 |
|---|---|
Formule moléculaire |
C20H20O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3,6-di(propan-2-yl)phenanthrene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-11(2)13-5-7-15-17(9-13)18-10-14(12(3)4)6-8-16(18)20(22)19(15)21/h5-12H,1-4H3 |
Clé InChI |
ZATBHSBSWMXYFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C(=O)C(=O)C3=C2C=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



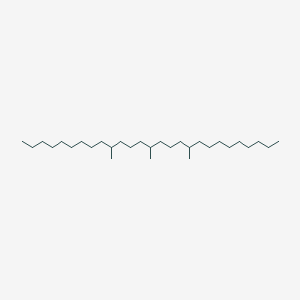
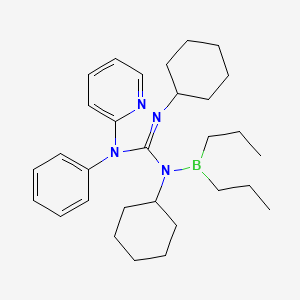
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
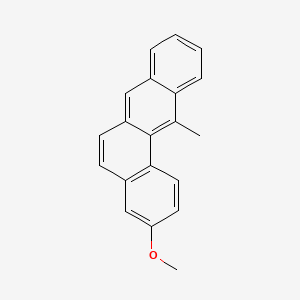
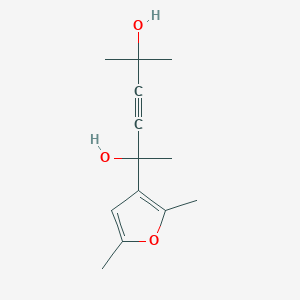
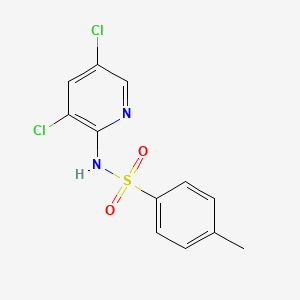
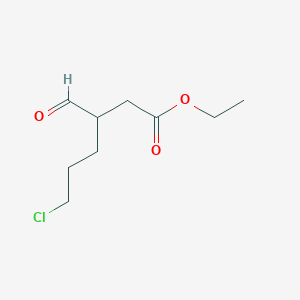
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
